1-Methyl-5-Propyl-1H-Pyrazol-3-carboxamid

Übersicht

Beschreibung

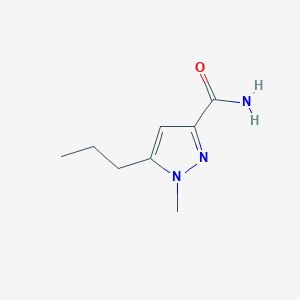

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin: Potenzielles Therapeutisches Mittel

1-Methyl-5-Propyl-1H-Pyrazol-3-carboxamid könnte aufgrund der biologischen Aktivitäten, die mit Pyrazolderivaten verbunden sind, potenzielle Anwendungen in der Medizin haben. Diese Verbindungen wurden auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht, was sie zu Kandidaten für die Medikamentenentwicklung bei der Behandlung von Erkrankungen machen könnte, die mit Entzündungen und Schmerzen einhergehen .

Landwirtschaft: Fungizide und Insektizide Eigenschaften

Im Agrarsektor könnte diese Verbindung auf ihre fungiziden und insektiziden Eigenschaften hin untersucht werden. Pyrazolcarboxamid-Derivate wurden auf ihr Potenzial hin bewertet, Pflanzen durch Bekämpfung von Pilzinfektionen und Schädlingsbefall zu schützen, was die Ernteerträge und die Qualität erheblich verbessern kann .

Materialwissenschaften: Synthese fortschrittlicher Materialien

Die strukturellen Eigenschaften von Pyrazolcarboxamiden, wie z. B. This compound, können in der Materialwissenschaft für die Synthese fortschrittlicher Materialien genutzt werden. Ihre kristallinen Strukturen und ihre Stabilität unter verschiedenen Bedingungen machen sie geeignet für die Herstellung neuer Materialien mit spezifischen mechanischen und chemischen Eigenschaften .

Biochemie: Enzyminhibition

In der Biochemie könnte this compound als Enzyminhibitor dienen. Durch die Bindung an die aktiven Zentren von Enzymen könnte es biochemische Pfade regulieren, was entscheidend ist, um Krankheitsmechanismen zu verstehen und gezielte Therapien zu entwickeln .

Pharmakologie: Medikamentendesign und -entdeckung

Zu den potenziellen pharmakologischen Anwendungen der Verbindung gehören das Medikamentendesign und die -entdeckung. Ihr molekulares Gerüst kann modifiziert werden, um ihre Interaktion mit biologischen Zielmolekülen zu verbessern, was zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führt .

Chemieingenieurwesen: Prozessoptimierung

Im Chemieingenieurwesen könnte diese Verbindung an der Prozessoptimierung beteiligt sein. Ihre Eigenschaften könnten die Reaktionsbedingungen beeinflussen und zu effizienteren und kostengünstigeren chemischen Prozessen führen .

Biologische Aktivität

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is characterized by a pyrazole ring with a methyl group and a propyl chain at specific positions. Its molecular formula is with a molecular weight of approximately 168.20 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Phosphodiesterase Inhibition

One of the primary mechanisms through which 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide exerts its biological effects is through the inhibition of phosphodiesterase (PDE) enzymes. Specifically, it has shown potential as an inhibitor of phosphodiesterase type 1 (PDE1), which plays a crucial role in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. Increased levels of these cyclic nucleotides can enhance various signaling pathways, impacting cardiovascular health and other physiological processes .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study involving MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, the compound exhibited growth inhibition with IC50 values indicating moderate potency .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide:

| Biological Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF7 | 23 | |

| Cytotoxicity | NCI-H460 | 42.30 | |

| PDE Inhibition | - | - |

Case Study 1: Anticancer Efficacy

In a controlled experiment, 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide was tested for its ability to induce apoptosis in cancer cells. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, leading to increased cell death in treated groups compared to controls.

Case Study 2: Cardiovascular Implications

Another study focused on the cardiovascular implications of PDE inhibition by this compound. By elevating cAMP levels, it was observed that the compound could potentially improve cardiac contractility and relaxation, suggesting therapeutic applications in heart failure management.

Eigenschaften

IUPAC Name |

1-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-4-6-5-7(8(9)12)10-11(6)2/h5H,3-4H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAJUGHCBWRKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705219 | |

| Record name | 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-78-7 | |

| Record name | 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.